molecular formula C17H22N2O3S B497900 5-tert-butyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide CAS No. 915901-09-6

5-tert-butyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide

Cat. No.: B497900
CAS No.: 915901-09-6
M. Wt: 334.4g/mol
InChI Key: ARNWXTJDJQUSTM-UHFFFAOYSA-N
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Description

5-tert-butyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a chemical compound with the molecular formula C17H22N2O3S and a molecular weight of 334.43318 g/mol This compound is known for its unique structural features, which include a tert-butyl group, a methoxy group, and a pyridinyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanol and a base such as sodium hydroxide for methoxylation.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzenesulfonamide core.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy or pyridinyl groups.

Scientific Research Applications

5-tert-butyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the development of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-butyl-2-methoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-tert-butyl-2-methoxy-N-(6-methylpyridin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-12-7-6-8-16(18-12)19-23(20,21)15-11-13(17(2,3)4)9-10-14(15)22-5/h6-11H,1-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNWXTJDJQUSTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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